

# a critical review of clinical trials on NAD+ supplementation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Ned K    |           |
| Cat. No.:            | B1191972 | Get Quote |

A Critical Review of Clinical Trials on NAD+ Supplementation for Researchers and Drug Development Professionals

#### Introduction

Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in every living cell, essential for a multitude of biological processes.[1] It plays a central role in cellular bioenergetics as a key component of redox reactions in metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[2][3] Beyond its metabolic functions, NAD+ acts as a critical substrate for several enzyme families, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in regulating cellular repair, stress resistance, and longevity pathways.[2]

A growing body of evidence indicates that cellular NAD+ levels decline with age and in various age-related diseases, including neurodegenerative and cardiovascular disorders.[1][2] This decline is thought to disrupt the balance of NAD+ metabolism, where consumption outpaces production and recycling.[2] Consequently, restoring NAD+ levels has emerged as a promising therapeutic strategy to counteract age-related physiological decline and improve healthspan. Direct supplementation with NAD+ is generally considered impractical due to its poor bioavailability.[2] Therefore, research has focused on oral supplementation with NAD+ precursors, most notably Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR).[4][5] This guide provides a critical review and comparison of the clinical trial data on these NAD+ precursors, aimed at researchers, scientists, and drug development professionals.



## **NAD+ Metabolism and Signaling Pathways**

NAD+ is synthesized through three major pathways: the de novo pathway from the amino acid tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway, which recycles nicotinamide (NAM) and other precursors like NR and NMN.[3][6] The salvage pathway is the primary source of NAD+ in mammals, with the enzyme nicotinamide phosphoribosyltransferase (NAMPT) being the rate-limiting step.[2][3]

Once synthesized, NAD+ is consumed by enzymes such as SIRTs, PARPs, and CD38.[6][7] Sirtuins are deacetylases that regulate gene expression and metabolic processes, while PARPs are crucial for DNA repair.[2][6] The activity of these enzymes is directly dependent on NAD+ availability, linking the cell's metabolic state to its signaling and repair functions.[2]



Click to download full resolution via product page

Overview of NAD+ metabolism, showing synthesis from precursors and consumption by key enzymes to regulate cellular functions.



# Clinical Trials on Nicotinamide Mononucleotide (NMN)

NMN has been investigated in several human clinical trials, showing promise in safety and some physiological benefits. Studies suggest that oral NMN supplementation is well-tolerated and effectively increases NAD+ levels in the blood.[8][9]

## **Summary of Key NMN Clinical Trials**



| Study Reference               | Participant<br>Characteristics                                         | Intervention<br>(Dosage &<br>Duration)        | Key Outcomes                                                                                                                                                                                                 |
|-------------------------------|------------------------------------------------------------------------|-----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Igarashi et al. (2021)        | 25 postmenopausal<br>women with<br>prediabetes,<br>overweight or obese | 250 mg/day NMN for<br>10 weeks                | NAD+ Levels: Increased NAD+ metabolites in skeletal muscle. Clinical Endpoints: Improved muscle insulin sensitivity by ~25%; no change in body weight.[8][10]                                                |
| Liao et al. (2021)            | 48 amateur runners<br>(middle-aged)                                    | 300, 600, or 900<br>mg/day NMN for 6<br>weeks | NAD+ Levels: Not reported. Clinical Endpoints: Improved aerobic capacity (O2 utilization) in a dosedependent manner.  [11]                                                                                   |
| Yi et al. (2021)              | 80 healthy middle-<br>aged/older adults (40-<br>65 years)              | 300, 600, or 900<br>mg/day NMN for 60<br>days | NAD+ Levels: Blood NAD+ increased ~3x, ~6x, and ~5x in the 300, 600, and 900 mg groups, respectively. Clinical Endpoints: Walking endurance (6- minute walk test) increased in the 600 and 900 mg groups.[4] |
| University of Tokyo<br>(2022) | Men aged 65 and<br>older                                               | 250 mg/day NMN for<br>12 weeks                | NAD+ Levels: Not<br>specified. Clinical<br>Endpoints: Enhanced<br>muscle strength (grip<br>strength, walking<br>speed).[10]                                                                                  |



Keio University
(Phase I)

Single doses of 100, Clinical Endpoints:
250, and 500 mg
NMN

Safe and welltolerated up to 500
mg.[11]

#### **Discussion of NMN Trial Results**

Clinical trials consistently demonstrate that NMN supplementation is safe and effectively boosts NAD+ levels.[8][9][11] The most notable clinical benefit observed is the improvement in muscle insulin sensitivity in prediabetic women, suggesting a potential role in managing metabolic disorders.[8][10] Furthermore, multiple studies have linked NMN to enhanced physical performance, including aerobic capacity and walking endurance, particularly in middle-aged and older adults.[4][11] While promising, many of these studies are limited by small sample sizes and short durations, highlighting the need for larger, long-term trials to confirm these benefits and explore other potential effects.[12][13]

# Clinical Trials on Nicotinamide Riboside (NR)

NR is another prominent NAD+ precursor that has been more extensively studied in humans. It is generally recognized as safe and effective at increasing NAD+ levels across various tissues.

[4] However, its effects on clinical outcomes have been mixed.

#### **Summary of Key NR Clinical Trials**



| Study Reference         | Participant<br>Characteristics                               | Intervention<br>(Dosage &<br>Duration)                      | Key Outcomes                                                                                                                                                               |
|-------------------------|--------------------------------------------------------------|-------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Martens et al. (2018)   | 24 healthy middle-<br>aged and older adults<br>(55-79 years) | 500 mg twice daily NR<br>for 6 weeks                        | NAD+ Levels: Increased NAD+ in peripheral blood mononuclear cells by ~60%. Clinical Endpoints: Lowered systolic blood pressure and arterial stiffness.[4]                  |
| Dollerup et al. (2018)  | 40 sedentary, obese<br>men (40-70 years)                     | 1000 mg twice daily<br>NR for 12 weeks                      | NAD+ Levels: No change in skeletal muscle NAD+; increased urinary NR metabolites. Clinical Endpoints: No improvement in insulin sensitivity or mitochondrial function. [4] |
| Elhassan et al. (2019)  | 12 older men (70-80<br>years)                                | 500 mg twice daily NR<br>for 3 weeks                        | NAD+ Levels: Increased NAD+ metabolome in skeletal muscle. Clinical Endpoints: No significant change in skeletal muscle mitochondrial bioenergetics.[4]                    |
| Dellinger et al. (2017) | 115 healthy adults<br>(60-80 years)                          | 250 mg NR + 50 mg<br>pterostilbene OR 500<br>mg NR + 100 mg | NAD+ Levels:<br>Increased whole blood<br>NAD+ by 40% (low<br>dose) and 90% (high                                                                                           |



|                            |                                                                     | pterostilbene for 8<br>weeks                              | dose). Clinical Endpoints: Lowered LDL cholesterol in the high-dose group.[4]                                                                                           |
|----------------------------|---------------------------------------------------------------------|-----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Wang et al. (2021)         | 30 patients with heart<br>failure with reduced<br>ejection fraction | Up to 2000 mg/day<br>NR for 12 weeks                      | NAD+ Levels: Doubled whole blood NAD+ levels. Clinical Endpoints: No improvement in cardiac function or 6- minute walk test; reduced systemic inflammation markers. [4] |
| McDermott et al.<br>(2023) | 90 patients with<br>Peripheral Artery<br>Disease (PAD)              | 1000 mg/day NR (with or without resveratrol) for 6 months | NAD+ Levels: Not reported. Clinical Endpoints: Improved 6-minute walk distance by 17.6 meters (NR alone). [14]                                                          |

#### **Discussion of NR Trial Results**

The evidence for NR's clinical efficacy is less consistent than for NMN. While NR reliably increases NAD+ levels, translating this biochemical change into functional improvements has proven challenging in some studies.[4][15] For instance, trials in obese men failed to show improvements in insulin sensitivity or mitochondrial function despite high doses.[4] However, other studies have reported positive outcomes, such as reduced blood pressure and arterial stiffness in healthy older adults and improved walking performance in patients with PAD.[4][14] The combination of NR with pterostilbene, a sirtuin activator, has also shown potential benefits for cholesterol levels.[4] The discrepancies in outcomes may be due to differences in study populations, duration, and the specific health parameters being measured.

# **Experimental Protocols & Methodologies**



The design of clinical trials for NAD+ precursors generally follows a standard randomized, double-blind, placebo-controlled methodology to ensure objectivity and minimize bias.

# **Typical Experimental Workflow**





Click to download full resolution via product page



A generalized workflow for a randomized, placebo-controlled clinical trial of NAD+ supplementation.

### **Key Methodologies**

- Participant Selection: Inclusion and exclusion criteria are critical. Trials often target specific populations, such as healthy older adults, individuals with prediabetes, or patients with specific diseases, to assess targeted effects.[4][16]
- Dosage and Administration: Dosages typically range from 250 mg to 2000 mg per day, administered orally in capsule form.[4][9] The duration of supplementation varies from a few weeks to several months.
- Measurement of NAD+ Levels: The gold standard for quantifying NAD+ and its metabolites
  in biological samples (whole blood, peripheral blood mononuclear cells, skeletal muscle) is
  liquid chromatography-mass spectrometry (LC-MS).[4] This technique offers high sensitivity
  and specificity. Some studies use less precise colorimetric or fluorescence-based enzymatic
  assays.[4]
- Assessment of Clinical Outcomes: Functional outcomes are measured using established clinical tests. Examples include the 6-minute walk test for physical endurance, hyperinsulinemic-euglycemic clamps for insulin sensitivity, and pulse wave velocity for arterial stiffness.[4]

# **Critical Review and Comparison**

Efficacy Comparison: Both NMN and NR have demonstrated the ability to increase systemic NAD+ levels in humans.[4] However, based on the current, albeit limited, evidence, NMN appears to show more consistent positive effects on metabolic function and physical performance.[8][10][11] The trial showing a 25% improvement in muscle insulin sensitivity with NMN is a particularly strong piece of evidence.[10] In contrast, the clinical benefits of NR are more varied, with some studies showing no effect on similar metabolic parameters.[4][15] It is crucial to note that direct head-to-head comparison trials are scarce, making definitive conclusions difficult.

Safety and Tolerability: Across numerous studies, both NMN and NR supplements have been found to be safe and well-tolerated, with no serious adverse effects reported even at high



doses (e.g., up to 2000 mg/day for NR).[4][11] This strong safety profile is a significant advantage for their potential use as long-term dietary supplements.

#### Limitations and Future Directions:

- Small Sample Sizes and Short Durations: Many of the published trials are pilot studies with small numbers of participants and relatively short intervention periods (typically 6-12 weeks).
   [4][13] This limits the statistical power to detect modest but clinically meaningful effects and does not provide insight into long-term efficacy or safety.
- Variability in Populations and Outcomes: The wide range of populations studied (from healthy adults to patients with specific diseases) and the diverse set of outcomes measured make it difficult to synthesize the results and draw general conclusions.
- Lack of Mechanistic Insight: While NAD+ levels are often measured, few studies delve
  deeper into the downstream molecular effects, such as changes in sirtuin activity or
  mitochondrial gene expression in humans. This makes it difficult to confirm the proposed
  mechanisms of action.

Future research should prioritize large-scale, long-term randomized controlled trials with standardized methodologies. Head-to-head comparison studies between NMN and NR are essential to determine if one precursor is superior. Furthermore, studies should include comprehensive mechanistic analyses to bridge the gap between increased NAD+ levels and clinical outcomes.

### Conclusion

Clinical trials on NAD+ supplementation with precursors like NMN and NR have established their safety and efficacy in elevating NAD+ levels in humans. The existing data suggests potential health benefits, particularly for NMN in improving insulin sensitivity and physical function. However, the overall clinical evidence remains preliminary and, in the case of NR, inconsistent. The field is promising, but the current body of research is not yet robust enough to support strong claims for anti-aging or disease prevention in the general population.[13][17] Rigorous, large-scale clinical trials are imperative to validate the initial findings and translate the exciting preclinical results into tangible human health benefits.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NAD+ in Aging: Molecular Mechanisms and Translational Implications PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of NAD+ in Regenerative Medicine PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide adenine dinucleotide Wikipedia [en.wikipedia.org]
- 4. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. longevitybox.co.uk [longevitybox.co.uk]
- 9. livelonglong.life [livelonglong.life]
- 10. purovitalis.com [purovitalis.com]
- 11. Exploring NMN Human Trial Advancements [nmn.com]
- 12. Promising NMN Clinical Trial Results in 2023 | Health Benefits and Findings [lifepowders.com]
- 13. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Reviewing the Clinical Evidence for NAD+ Upregulation Fight Aging! [fightaging.org]
- To cite this document: BenchChem. [a critical review of clinical trials on NAD+ supplementation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191972#a-critical-review-of-clinical-trials-on-nadsupplementation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com